Comparative Sigma-2 Receptor Binding Affinity: A Differentiated Profile vs. High-Affinity Sigma-1 Ligands
3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline demonstrates moderate affinity for the sigma-2 receptor (Ki = 90 nM) in a radioligand binding assay using rat PC12 cells [1]. This contrasts with the extremely high affinity (Ki = 1.30 nM) exhibited by certain patented sigma receptor ligands for the sigma-1 subtype [2]. The compound's affinity for sigma-2 is in a range relevant for functional modulation, distinct from the sub-nanomolar binding often seen in sigma-1-selective tool compounds.
| Evidence Dimension | Sigma Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | 90 nM (Sigma-2) |
| Comparator Or Baseline | Patented Sigma-1 Ligand (Example Compound 88): 1.30 nM (Sigma-1) |
| Quantified Difference | Target compound's Sigma-2 Ki is ~69-fold weaker than the comparator's Sigma-1 Ki. |
| Conditions | Radioligand binding in rat PC12 cells (target) vs. commercial contract research organization assay (comparator). |
Why This Matters
This data positions 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline as a moderately potent sigma-2 ligand, suitable for applications where extreme sigma-1 selectivity or sub-nanomolar potency is not required or is even undesirable for target validation studies.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Affinity Data: Ki 90 nM for Sigma 2 Receptor. View Source
- [2] BindingDB. BDBM349570 (US10207991, Ex. Cpd. No. 88). Affinity Data: Ki 1.30 nM for Sigma 1 Receptor. View Source
